BenchChemオンラインストアへようこそ!

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid

Medicinal Chemistry Drug Design Lead Optimization

This specific 4-iodo-5-methyl substituted butanoic acid analog is a strategically relevant building block for DHODH inhibitor SAR exploration, offering quantifiable lipophilicity control (logP 1.99) and a chiral center for enantioselective studies. Procure this version over shorter-chain variants to maintain supply chain predictability and competitive pricing.

Molecular Formula C8H11IN2O2
Molecular Weight 294.092
CAS No. 1354703-55-1
Cat. No. B2563272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid
CAS1354703-55-1
Molecular FormulaC8H11IN2O2
Molecular Weight294.092
Structural Identifiers
SMILESCCC(C(=O)O)N1C(=C(C=N1)I)C
InChIInChI=1S/C8H11IN2O2/c1-3-7(8(12)13)11-5(2)6(9)4-10-11/h4,7H,3H2,1-2H3,(H,12,13)
InChIKeyPIXYOPYLVCCJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic Acid (CAS 1354703-55-1) – Structural Identity, Pharmacological Positioning, and Procurement Rationale


2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1354703-55-1, molecular formula C8H11IN2O2, molecular weight 294.09 g/mol) is a heterocyclic pyrazole carboxylic acid derivative characterized by a 4-iodo-5-methyl-substituted pyrazole core attached to a butanoic acid moiety . The compound possesses one defined stereocenter (racemic mixture), three hydrogen bond acceptors, one hydrogen bond donor, three rotatable bonds, and a topological polar surface area (TPSA) of 55.1 Ų . It has been disclosed in patent literature as a reference example in a series of pyrazole derivatives targeting dihydroorotate dehydrogenase (DHODH) inhibition, a validated mechanism for autoimmune and inflammatory disease intervention [1]. Commercially, the compound is available from multiple reputable suppliers as a research-grade building block with minimum purity specifications of ≥95% .

Why Generic Substitution Fails: Quantifiable Differences in Physicochemical and Pharmacological Profiles That Preclude Direct Replacement


Substituting 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid with a structurally related pyrazole carboxylic acid analog is not straightforward due to quantifiable differences in three critical dimensions: (1) alkyl chain length (acetic vs. propanoic vs. butanoic acid), (2) methylation pattern at the pyrazole 5-position, and (3) regiochemistry of the iodine substituent. Variations in these structural features produce measurable changes in computed logP (1.99 for butanoic acid vs. ~0.8–1.2 for acetic acid derivatives ), pKa (3.51 predicted for butanoic acid vs. 4.47 reported for acetic acid derivatives), and molecular weight (294.09 g/mol vs. 266.04 g/mol for acetic acid analog [1]), each of which directly influences membrane permeability, solubility, and target binding kinetics. Furthermore, the butanoic acid side chain introduces a chiral center absent in acetic acid derivatives, adding a stereochemical dimension that may be critical for enantioselective target engagement . The specific 4-iodo-5-methyl substitution pattern has been explicitly disclosed in DHODH inhibitor patent applications [2], suggesting a non-obvious structural optimization pathway. Generic replacement without experimental validation of these quantitative parameters would introduce uncontrolled variables into any structure-activity relationship (SAR) study or lead optimization campaign.

Quantitative Differentiation Evidence: Direct Comparator Data for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic Acid


Increased Lipophilicity (logP 1.99) vs. Shorter-Chain Acetic Acid and Propanoic Acid Analogs

The butanoic acid side chain confers significantly higher calculated logP (1.985) compared to the corresponding propanoic acid analog (estimated logP ~1.3–1.5) and acetic acid analog (estimated logP ~0.8–1.2) . This incremental lipophilicity gain of approximately 0.5–0.7 log units per additional methylene unit provides quantifiable control over membrane permeability and oral bioavailability potential, which are critical parameters in lead optimization workflows .

Medicinal Chemistry Drug Design Lead Optimization

Carboxylic Acid pKa (3.51) Distinguishes Ionization Profile from Acetic Acid and Unsubstituted Pyrazole Analogs

The predicted pKa of 3.51±0.10 for 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid differs measurably from that of the corresponding acetic acid analog (predicted pKa ~4.47) and from the parent 4-iodo-5-methyl-1H-pyrazole (estimated pKa ~12–14 for pyrazole N-H) [1]. At physiological pH 7.4, the butanoic acid derivative exists predominantly as the carboxylate anion, whereas the acetic acid analog exhibits a slightly different ionization equilibrium due to its distinct pKa value. This pKa difference translates to a measurable shift in the fraction ionized at pH 7.4: >99.9% ionized for butanoic acid (pKa 3.51) vs. ~99.8% ionized for acetic acid (pKa 4.47) [2].

Physicochemical Profiling Ionization State Solubility Prediction

Single Asymmetric Center Introduces Stereochemical Complexity Absent in Acetic Acid Analogs

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid contains one asymmetric carbon atom at the alpha-position of the butanoic acid chain, yielding a racemic mixture of (R)- and (S)-enantiomers . In contrast, the acetic acid analog (CAS 6645-75-6) contains zero stereocenters [1], and the propanoic acid analog (CAS 1354705-38-6) also contains one stereocenter but with a methyl group rather than an ethyl substituent at the alpha-position . The presence of a chiral center introduces the possibility of differential biological activity between enantiomers, a phenomenon well-documented in pyrazole-based pharmaceuticals .

Stereochemistry Chiral Separation Enantioselective Synthesis

Documented DHODH Patent Association Provides Validated Pharmacological Context Unavailable for Unsubstituted or Acetic Acid Analogs

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid is explicitly disclosed as a reference example in European Patent EP2929883A1, which claims pyrazole derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors for the treatment of autoimmune and inflammatory disorders [1]. DHODH is a validated therapeutic target with clinically approved inhibitors (leflunomide, teriflunomide) generating >$2 billion in annual revenue [2]. While the patent does not report isolated IC50 values for this specific compound, its inclusion as a reference example indicates that the 4-iodo-5-methyl-pyrazole scaffold with a butanoic acid side chain was deemed structurally relevant to the claimed DHODH inhibitory pharmacophore by the inventors [3].

DHODH Inhibition Autoimmune Disease Patent Literature

H-Bond Donor/Acceptor Count (1/3) and Rotatable Bond Count (3) Differentiate Drug-Likeness Profile from 5-Methyl-Deleted Analogs

The target compound possesses 1 hydrogen bond donor (carboxylic acid -OH), 3 hydrogen bond acceptors (carboxylic acid carbonyl oxygen and pyrazole ring nitrogens), and 3 rotatable bonds . The presence of the 5-methyl group on the pyrazole ring contributes one rotatable bond that is absent in the 5-unsubstituted analog 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid [1]. The compound fully complies with Lipinski's Rule of Five parameters (MW 294 < 500; logP 1.99 < 5; HBD 1 < 5; HBA 3 < 10) , with a TPSA of 55.1 Ų that falls within the optimal range (<140 Ų) for oral bioavailability prediction .

Drug-Likeness Lipinski Rules Medicinal Chemistry

Supplier Availability and Purity Specifications (≥95% to ≥97%) Enable Reliable Procurement with Validated Quality Metrics

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid is commercially available from multiple established chemical suppliers with documented purity specifications ranging from ≥95% to ≥97% . Storage recommendations include room temperature for short-term use and sealed dry conditions at 2–8°C for extended storage . In contrast, the propanoic acid analog (CAS 1354705-38-6) is available from fewer suppliers , and the acetic acid analog (CAS 6645-75-6) is priced at a premium (€612 for 50 mg) , creating a quantifiable procurement barrier for large-scale SAR studies.

Chemical Procurement Supply Chain Quality Control

Recommended Research and Industrial Application Scenarios for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic Acid (CAS 1354703-55-1)


Medicinal Chemistry Lead Optimization: DHODH-Targeted Autoimmune Disease Programs

Based on the compound's explicit disclosure as a reference example in DHODH inhibitor patent EP2929883A1 , 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid is a strategically relevant building block for SAR exploration in autoimmune and inflammatory disease drug discovery. The butanoic acid side chain provides quantifiable lipophilicity control (logP 1.99 vs. ~1.3–1.5 for propanoic acid analog ) and introduces a chiral center that may be exploited for enantioselective target engagement. Researchers validating hit compounds against DHODH or exploring patent circumvention strategies should prioritize this specific analog over shorter-chain variants lacking documented DHODH patent context.

Physicochemical Property-Driven Fragment and Scaffold Expansion

The compound's well-defined computed descriptors—logP 1.99 , pKa 3.51±0.10 , TPSA 55.1 Ų , and compliance with Lipinski's Rule of Five parameters (MW 294, HBA 3, HBD 1, rotatable bonds 3) —make it a suitable building block for property-driven medicinal chemistry. The incremental lipophilicity gain of ~0.5–0.7 log units relative to the propanoic acid analog allows researchers to systematically probe structure-property relationships governing membrane permeability and solubility. This compound is particularly appropriate for fragment growing or scaffold hopping campaigns where quantitative control over physicochemical parameters is required.

Chiral SAR Exploration of Pyrazole Carboxylic Acid Derivatives

The presence of a single asymmetric carbon at the alpha-position of the butanoic acid chain distinguishes this compound from the achiral acetic acid analog and provides a stereochemical handle for enantioselective SAR studies. For research groups investigating chirality-dependent target engagement or seeking to differentiate enantiomer-specific pharmacological activity, the butanoic acid derivative offers a racemic starting material that can be resolved into individual enantiomers using standard chiral separation techniques. Procurement of this specific analog is warranted for programs where stereochemical complexity is a desired feature rather than a confounding variable.

Cost-Effective Large-Scale SAR Screening with Validated Supply Chain Reliability

For high-throughput SAR campaigns requiring milligram to gram quantities, 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid offers a quantifiable procurement advantage over structurally related analogs. With ≥5 identified commercial suppliers providing purity specifications of ≥95% to ≥97% , this compound presents lower supply chain risk and more competitive pricing than the acetic acid analog (€612/50mg ) or the less widely available propanoic acid analog . Research laboratories planning multi-compound SAR arrays should prioritize this butanoic acid derivative to ensure cost predictability and uninterrupted experimental workflows.

Quote Request

Request a Quote for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.